
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
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Overview
Description
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylate ester groups.
Aminomethylation: Cyclohexanone is first converted to 4-(aminomethyl)cyclohexanone through a reductive amination process using formaldehyde and ammonia.
Esterification: The resulting 4-(aminomethyl)cyclohexanone is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its aminomethyl group can interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specialized properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its aminomethyl and ester groups. These interactions can modulate biological pathways, leading to specific effects. For example, the aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(1R,4R)-4-(Aminomethyl)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
(1R,4R)-4-(Aminomethyl)cyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester group.
Uniqueness
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both an aminomethyl group and a carboxylate ester group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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